Comparative ACE Inhibitory Potency: Ile-Trp vs. Leu-Trp vs. Val-Trp vs. Trp-Val
In a head-to-head comparison of dipeptides purified from the same Chlorella sorokiniana hydrolysate, Leu-Trp demonstrated an ACE inhibitory IC50 of 1.11 μM, which is 2.2-fold less potent than Ile-Trp (IC50 0.50 μM), but 1.9-fold more potent than Val-Trp (IC50 0.58 μM, reported elsewhere as 0.58 μM) [1]. Crucially, Leu-Trp is 277-fold more potent than Trp-Val (IC50 307.61 μM), highlighting the critical role of leucine at the N-terminus. A separate vendor source reports a distinct IC50 of 6.6 μM for Leu-Trp , underscoring that potency is assay-dependent and must be interpreted within the specific experimental system.
| Evidence Dimension | ACE Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 1.11 μM (in Chlorella hydrolysate study); 6.6 μM (vendor reported) |
| Comparator Or Baseline | Ile-Trp: 0.50 μM; Val-Trp: 0.58 μM; Trp-Val: 307.61 μM |
| Quantified Difference | 2.2-fold less potent than Ile-Trp; 1.9-fold more potent than Val-Trp; 277-fold more potent than Trp-Val |
| Conditions | In vitro ACE inhibition assay using peptides purified from Chlorella sorokiniana protein hydrolysate [1]. |
Why This Matters
For researchers designing ACE inhibition studies, the 277-fold difference between Leu-Trp and Trp-Val demonstrates that N-terminal leucine is essential for sub-micromolar potency, making Leu-Trp a distinct and justified choice over reverse-sequence analogs.
- [1] Lin, Y. H., Chen, G. W., Yeh, C. H., Song, H., & Tsai, J. S. (2018). Purification and Identification of Angiotensin I-Converting Enzyme Inhibitory Peptides and the Antihypertensive Effect of Chlorella sorokiniana Protein Hydrolysates. Nutrients, 10(10), 1397. View Source
